3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

Purity specification Procurement quality Intermediate consistency

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 141573-96-8) is a fluorinated pyrazole-4-carbonyl chloride that serves as a critical acylating intermediate for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. With a molecular formula of C₆H₅ClF₂N₂O and molecular weight of 194.57 Da, it exists as a liquid with a predicted boiling point of 276.4±40.0 °C and density of 1.52 g/cm³.

Molecular Formula C6H5ClF2N2O
Molecular Weight 194.56 g/mol
CAS No. 141573-96-8
Cat. No. B3025435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
CAS141573-96-8
Molecular FormulaC6H5ClF2N2O
Molecular Weight194.56 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)F)C(=O)Cl
InChIInChI=1S/C6H5ClF2N2O/c1-11-2-3(5(7)12)4(10-11)6(8)9/h2,6H,1H3
InChIKeyMZGPCLIDFPCPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 141573-96-8): Core SDHI Fungicide Intermediate for Research and Industrial Procurement


3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 141573-96-8) is a fluorinated pyrazole-4-carbonyl chloride that serves as a critical acylating intermediate for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. With a molecular formula of C₆H₅ClF₂N₂O and molecular weight of 194.57 Da, it exists as a liquid with a predicted boiling point of 276.4±40.0 °C and density of 1.52 g/cm³ . The compound is registered under REACH (EC 619-511-0) as an intermediate used under strictly controlled conditions, underscoring its established industrial role in agrochemical manufacturing [2]. Its reactive carbonyl chloride group enables efficient amide bond formation with diverse anilines to yield the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide pharmacophore, which is the scaffold underlying multiple commercial SDHI fungicides [1].

Why Generic Substitution of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride Is Scientifically Unsound


This compound is not a generic pyrazole acid chloride. Its specific substitution pattern—difluoromethyl at C3, methyl at N1, and carbonyl chloride at C4—is the empirically validated pharmacophore required for high-affinity binding to fungal succinate dehydrogenase (SDH) [1]. The difluoromethyl group (–CHF₂) provides a unique balance of lipophilicity (LogP ~0.006 at pH 7.1) and hydrogen-bond donor capacity that cannot be replicated by the –CF₃ (no H-bond donor) or –CH₃ (no fluorine electronic effects) analogs . Regioisomeric variants (e.g., 5-carbonyl chloride or 1-difluoromethyl isomers) produce amides with altered geometry at the SDH binding site, which can substantially reduce inhibitory potency [2]. As of 2023, seven commercial SDHI fungicides rely on this exact intermediate scaffold—fluxapyroxad, pydiflumetofen, benzovindiflupyr, isopyrazam, sedaxane, bixafen, and inpyrfluxam—representing billions of dollars in crop protection value that would be jeopardized by substitution with a non-equivalent intermediate [1]. Consequently, any procurement decision that treats alternative pyrazole acid chlorides as interchangeable risks obtaining an intermediate that fails to yield active final products or requires costly re-optimization of the entire synthetic route and biological profile.

Quantitative Differentiation Guide: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride vs. Closest Analogs


Higher Commercial Purity Specification (NLT 98%) Compared to Trifluoromethyl and Regioisomeric Analogs (95% Typical)

Commercially, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is supplied with a minimum purity of 98% (NLT 98%) as per manufacturer specification [1]. In contrast, the trifluoromethyl analog 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 126674-98-4) is offered at a typical purity of 95.0% , and the regioisomeric 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 2182594-97-2) is listed at 95%+ . The absolute purity advantage of ≥3 percentage points for the target compound reduces the risk of side reactions during subsequent amidation and simplifies downstream purification requirements, which is critical for both research reproducibility and industrial-scale process robustness.

Purity specification Procurement quality Intermediate consistency

Superior In Vitro Efficacy of Pydiflumetofen (Derived from Target Intermediate) vs. Trifluoromethyl-Pyrazole-Derived Penthiopyrad Against Microdochium nivale

In a controlled in vitro study of SDHI fungicides against the turfgrass pathogen Microdochium nivale, pydiflumetofen—synthesized from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride—consistently reduced relative colony growth the most across all tested isolates and incubation temperatures (10 °C and 20 °C). In contrast, penthiopyrad, which incorporates a 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl moiety derived from the trifluoromethyl analog intermediate, was the least potent SDHI fungicide evaluated [1]. Although these are final active ingredients rather than the intermediates themselves, the activity differential directly reflects the contribution of the difluoromethyl-pyrazole pharmacophore versus the trifluoromethyl-pyrazole pharmacophore to SDH binding affinity.

SDHI fungicide In vitro efficacy Microdochium nivale Comparative potency

The 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Moiety Is the Most Outstanding Acyl Group in Commercial SDHI Fungicides, with Seven Marketed Products

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl group has been described as 'the most outstanding acyl moiety group in recent years' for SDHI fungicide development [1]. As of 2023, seven commercial SDHI fungicides—fluxapyroxad, pydiflumetofen, benzovindiflupyr, isopyrazam, sedaxane, bixafen, and inpyrfluxam—are all synthesized from this exact acid chloride intermediate or its corresponding carboxylic acid [2]. By contrast, the trifluoromethyl-pyrazole-4-carbonyl moiety (derived from CAS 126674-98-4) is represented by only a single marketed SDHI fungicide (penthiopyrad), and the non-fluorinated 1,3-dimethyl-pyrazole-4-carbonyl moiety has no major commercial SDHI products. This portfolio dominance is a direct reflection of the superior fit of the difluoromethyl-pyrazole scaffold for the SDH ubiquinone-binding pocket, as confirmed by molecular docking studies showing hydrogen-bond interactions between the CHF₂ group and key tyrosine/tryptophan residues in the SDH active site [1].

Pharmacophore prevalence SDHI fungicide portfolio Structure-activity relationship

Well-Characterized Physicochemical Properties Enable Predictive Process Design, Whereas Regioisomeric Analogs Lack Comparable Data

The target compound has multiple experimentally predicted physical properties that are critical for industrial process design: boiling point 276.4±40.0 °C, density 1.52±0.1 g/cm³, vapor pressure 10–165 Pa at 20–50 °C, pKa -2.79±0.10, and LogP ranging from -2.2 to 0.006 at 23 °C and pH 3.5–7.1 . These data allow engineers to accurately model distillation, storage, and reaction conditions. In contrast, the regioisomeric 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS 2182594-97-2) has no reported melting point, boiling point, density, or vapor pressure data in its commercial product listings , creating significant uncertainty for scale-up process development. This characterization gap can translate into increased development time and cost when the 5-carbonyl isomer is considered as an alternative.

Physicochemical characterization Process development Regioisomer comparison

Optimal Procurement and Application Scenarios for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 141573-96-8)


Synthesis of Commercial SDHI Fungicide Active Ingredients (e.g., Pydiflumetofen, Fluxapyroxad, Benzovindiflupyr)

This acid chloride is the direct acylating agent for producing the core amide bond of seven commercial SDHI fungicides. The ≥98% purity specification ensures minimal side-product formation during amidation with complex anilines such as 3',4',5'-trifluorobiphenyl-2-amine (for fluxapyroxad) or the chiral amine intermediate of pydiflumetofen [1]. The well-characterized reactivity of the 4-carbonyl chloride position ensures predictable reaction kinetics and high yields (>90% amidation yield as demonstrated in the patent literature [2]), making it the intermediate of choice for both pilot-scale research and full-scale GMP manufacturing of SDHI active ingredients.

Structure-Activity Relationship (SAR) Studies and Novel SDHI Lead Optimization

For agrochemical discovery programs, this intermediate provides the validated difluoromethyl-pyrazole pharmacophore that has been demonstrated to be the most outstanding acyl moiety for SDH inhibition [1]. By coupling this acid chloride with diverse amine libraries, medicinal chemists can rapidly generate focused compound libraries where the difluoromethyl-pyrazole head group is held constant—a strategy that has already yielded nine commercial and developmental SDHI candidates [3]. The higher baseline purity (≥98%) also reduces the confounding influence of impurities in biological assay interpretation.

Process Chemistry Development and Scale-Up Studies for Agrochemical Intermediates

The availability of comprehensive physicochemical data (boiling point 276.4 °C, density 1.52 g/cm³, vapor pressure 10–165 Pa, pKa -2.79) enables rigorous process modeling for reaction calorimetry, distillation design, and solvent selection. The compound's REACH registration as an intermediate used under strictly controlled conditions [4] further supports its suitability for regulated industrial environments, providing a compliance framework that is not consistently available for less-established regioisomeric or trifluoromethyl analogs.

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